![molecular formula C27H23N3O3 B2541244 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one CAS No. 1326849-62-0](/img/structure/B2541244.png)
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one” is a derivative of 1,2,4-oxadiazole . The 1,2,4-oxadiazole ring has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities . It is a perfect framework for novel drug development .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives has been a topic of interest in recent years . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Applications De Recherche Scientifique
Peroxisome Proliferator-Activated Receptors (PPAR) Agonists
The compound has drawn attention as a potential agonist for type δ/β peroxisome proliferator-activated receptors (PPARδ/β). These receptors play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammation. Researchers have explored its effects on PPAR signaling pathways, which could have implications for metabolic disorders, cardiovascular diseases, and cancer .
Anti-Inflammatory Properties
Due to its structural features, the compound may possess anti-inflammatory properties. Investigations have focused on its ability to modulate inflammatory pathways, potentially making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .
Anticancer Potential
Researchers have explored the compound’s impact on cancer cells. Its unique structure suggests potential as an anticancer agent. Studies have investigated its effects on cell proliferation, apoptosis, and metastasis inhibition. Further research is needed to validate its efficacy and safety .
Antioxidant Activity
The compound’s oxadiazole moiety suggests antioxidant potential. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Investigations have assessed its radical-scavenging abilities and potential applications in oxidative stress-related disorders .
Cardiovascular Effects
Given its potential as a PPAR agonist, researchers have explored its impact on cardiovascular health. Studies have investigated its effects on lipid metabolism, blood pressure regulation, and atherosclerosis. It may hold promise as a therapeutic agent for cardiovascular diseases .
Neuroprotective Properties
The compound’s unique structure makes it an interesting candidate for neuroprotection. Researchers have studied its effects on neuronal cells, synaptic plasticity, and neuroinflammation. It could have implications for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Orientations Futures
Propriétés
IUPAC Name |
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c1-3-18-13-15-19(16-14-18)30-17-23(20-9-5-6-10-21(20)27(30)31)26-28-25(29-33-26)22-11-7-8-12-24(22)32-4-2/h5-17H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTQFJOQAHYKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

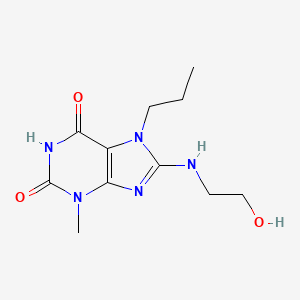
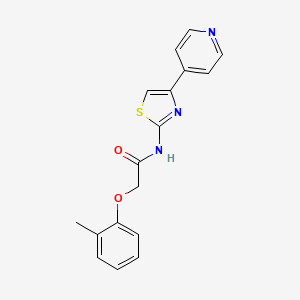
![N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2541165.png)

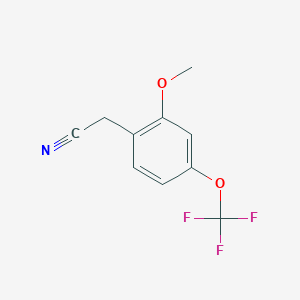

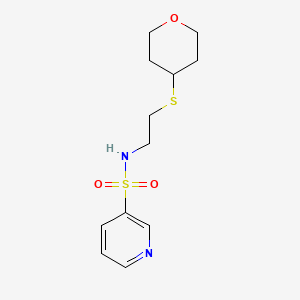
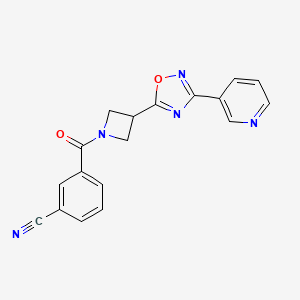
![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2541176.png)

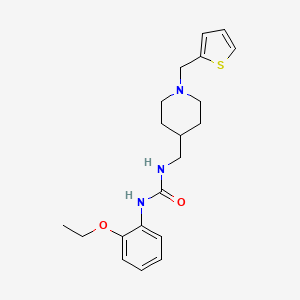
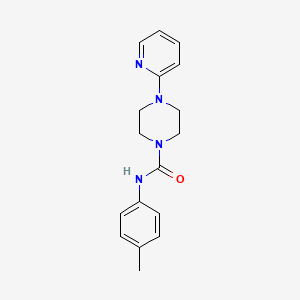
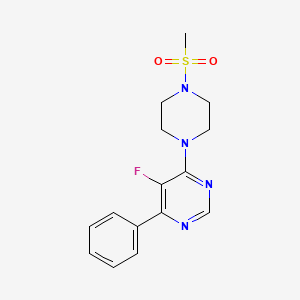
![1-[2-(4-Methoxy-phenyl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid](/img/structure/B2541184.png)